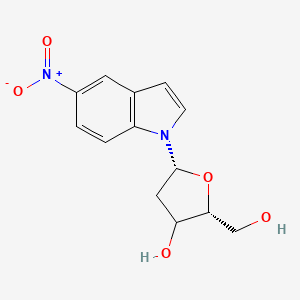
H-Tyr-Val-Met-Gly-His-Phe-Arg-D-Trp-Asp-Arg-Phe-Gly-OH.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[D-Trp8]-γ-Melanocyte-Stimulating Hormone (trifluoroacetate salt) is a synthetic analog of γ-Melanocyte-Stimulating Hormone. This compound is known for its ability to selectively induce cyclic adenosine monophosphate accumulation in cells expressing melanocortin receptor 3 over cells expressing melanocortin receptor 4 or melanocortin receptor 5 . It is primarily used in research settings to study its effects on various biological processes.
Preparation Methods
The synthesis of [D-Trp8]-γ-Melanocyte-Stimulating Hormone (trifluoroacetate salt) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection agents like trifluoroacetic acid. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .
Chemical Reactions Analysis
[D-Trp8]-γ-Melanocyte-Stimulating Hormone (trifluoroacetate salt) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[D-Trp8]-γ-Melanocyte-Stimulating Hormone (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: It is employed in research to investigate the role of melanocortin receptors in various biological processes, including inflammation and immune response.
Industry: It is utilized in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of [D-Trp8]-γ-Melanocyte-Stimulating Hormone (trifluoroacetate salt) involves its interaction with melanocortin receptors, particularly melanocortin receptor 3. Upon binding to these receptors, the compound induces the accumulation of cyclic adenosine monophosphate, which in turn activates various downstream signaling pathways. These pathways are involved in regulating processes such as inflammation, immune response, and cardiovascular function .
Comparison with Similar Compounds
[D-Trp8]-γ-Melanocyte-Stimulating Hormone (trifluoroacetate salt) is unique in its selective activation of melanocortin receptor 3 over other melanocortin receptors. Similar compounds include:
γ-Melanocyte-Stimulating Hormone: The natural form of the hormone, which has broader receptor activity.
[Nle4,D-Phe7]-α-Melanocyte-Stimulating Hormone: Another synthetic analog with different receptor selectivity.
[D-Phe7]-γ-Melanocyte-Stimulating Hormone: A related compound with variations in receptor binding affinity.
These compounds differ in their receptor selectivity and biological effects, highlighting the unique properties of [D-Trp8]-γ-Melanocyte-Stimulating Hormone (trifluoroacetate salt) .
Properties
Molecular Formula |
C76H100F3N21O18S |
|---|---|
Molecular Weight |
1684.8 g/mol |
IUPAC Name |
(3S)-3-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C74H99N21O16S.C2HF3O2/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42;3-2(4,5)1(6)7/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82);(H,6,7)/t49-,51-,52-,53-,54-,55-,56+,57-,58-,62-;/m0./s1 |
InChI Key |
DREXBIMZEHERHW-JDYKNHKYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


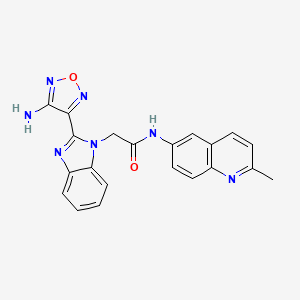
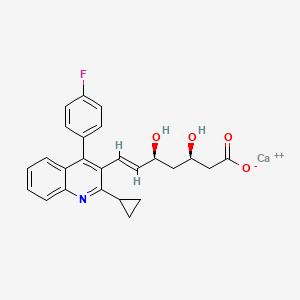
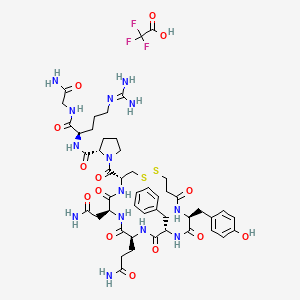
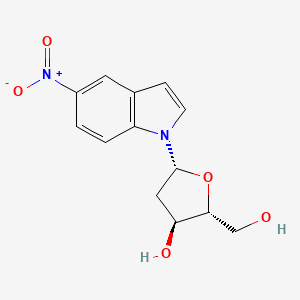
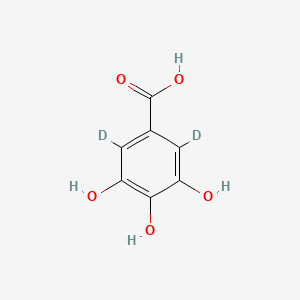
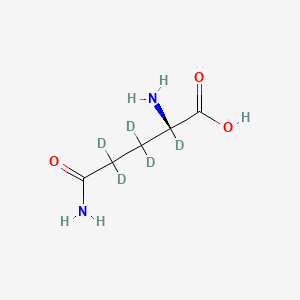
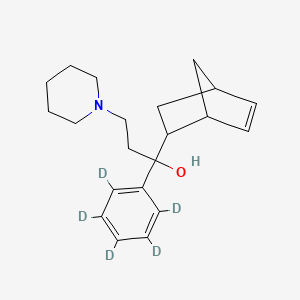
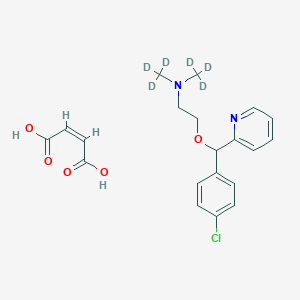
![[10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B10824200.png)
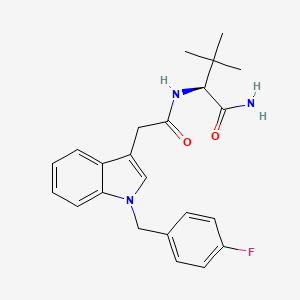

![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B10824224.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10824238.png)
